molecular formula C16H18ClNO2 B2669711 4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol CAS No. 1223884-73-8

4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol

Cat. No.: B2669711
CAS No.: 1223884-73-8
M. Wt: 291.78
InChI Key: YWZNYLFHODVQLK-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol ( 1223884-73-8) is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This compound features a phenolic core structure substituted with a chlorinated aryl ring and an amino-methyl-ethoxybenzyl group, giving it a molecular formula of C16H18ClNO2 and a molecular weight of 291.77 . Compounds with structural similarities, particularly those containing chloro and phenolic moieties, are frequently investigated for their diverse biological activities. For instance, closely related Schiff base compounds have demonstrated potent antioxidant activity in free radical scavenging assays such as the DPPH (2,2'-diphenyl-1-picrylhydrazyl) method, suggesting potential research applications in mitigating oxidative stress . The presence of the benzylamino-methyl group in its structure is a key feature often explored in the development of pharmacologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to handle the compound with appropriate precautions, store it in a cool, dry place, and refer to the provided Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-[[(4-ethoxyphenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-2-20-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)19/h3-9,18-19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZNYLFHODVQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 4-ethoxybenzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of quinones, while reduction could yield hydroquinones. Substitution reactions may produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Therapeutic Applications

1.1. SGLT2 Inhibition

4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol is primarily recognized for its role as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are used in the management of Type II diabetes mellitus and related conditions. The compound has been shown to aid in glycemic control by promoting urinary glucose excretion, thereby reducing blood glucose levels in diabetic patients .

1.2. Combination Therapies

The compound can be utilized in combination therapies with other anti-diabetic agents to enhance therapeutic efficacy. Such combinations may improve patient outcomes by addressing multiple pathways involved in glucose metabolism and insulin sensitivity .

Pharmaceutical Intermediate

2.1. Synthesis of Dapagliflozin

This compound serves as an intermediate in the synthesis of dapagliflozin, a widely used SGLT2 inhibitor marketed for the treatment of Type II diabetes . The synthesis process involves several steps, including the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, leading to the formation of the desired compound .

Research and Development Insights

Research has highlighted the importance of understanding the pharmacokinetics and pharmacodynamics of this compound. Studies focusing on its interaction with cytochrome P450 enzymes have provided insights into its metabolism and potential drug-drug interactions, which are critical for optimizing dosing regimens and minimizing side effects .

Case Studies

Study Application Findings
Study on SGLT2 InhibitorsType II Diabetes TreatmentDemonstrated significant reductions in HbA1c levels when combined with other anti-diabetic medications .
Dapagliflozin SynthesisPharmaceutical ManufacturingEstablished effective synthetic routes using this compound as an intermediate .
Safety AssessmentCosmetic Ingredient SafetyHighlighted concerns regarding ocular irritation, necessitating further studies on safety .

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Substituent on Benzylamine Synthesis Yield Key Feature Application Potential Reference
4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol 4-ethoxybenzyl N/A High lipophilicity, stable aminomethyl Drug development, catalysis
MFI23 2,3-dimethylphenyl 10% Steric bulk Mitofusin modulation
S-1 (Schiff base) 4-hydroxyphenyl N/A Hydrogen-bond donor Coordination chemistry
sc-491790 3-isopropylphenyl N/A Branched alkyl chain Research reagent
HL1 () 2-(methylamino)ethyl N/A Tridentate ligand Zinc complex formation

Biological Activity

4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol is a chemical compound with the molecular formula C₁₆H₁₈ClNO₂ and a molecular weight of 291.78 g/mol. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis and Chemical Structure

The synthesis of this compound typically involves multi-step organic reactions that yield the desired compound with high purity. The structural features include a chlorine atom at the para position relative to a hydroxyl group on a phenolic ring, along with an ethoxybenzylamino group attached to a methylene bridge.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The activity is often enhanced when the compound is complexed with metals, leading to increased toxicity against microbial strains.

Anticancer Properties

The compound has also been evaluated for its anticancer potential . Certain derivatives have shown selective cytotoxicity against cancer cell lines, indicating that modifications to the structure can significantly impact biological activity. For instance, some studies suggest that specific substitutions on the phenolic ring can enhance interactions with cellular targets involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that metal complexes of this compound exhibited greater antimicrobial activity compared to the free ligand, suggesting a synergistic effect when coordinated with metal ions.
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain derivatives of this compound showed significant cytotoxic effects on Huh-7 liver cancer cells, indicating potential as an anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
(E)-4-Chloro-2-((pyridin-2-ylmethylene)amino)phenolPyridine ring instead of ethoxy groupExhibits urease inhibition
(E)-4-chloro-2-((3-ethoxy-2-hydroxybenzylidene)amino)phenolHydroxy group on the benzene ringSelective cytotoxicity against Huh-7 cells
4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenolFluorophenyl group substitutionAntibacterial activity against Gram-negative bacteria

This comparative analysis highlights the unique characteristics of this compound, particularly its specific ligand properties and potential applications in metal complex synthesis and biological studies.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol?

The compound is typically synthesized via a condensation reaction between a substituted benzylamine and a chlorophenol derivative. For example, a method analogous to Zhang et al. (2008) involves reacting (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)ethanone in methanol, followed by NaBH₄ reduction in THF/ethanol to form the chiral aminophenol. Purification via thin-layer chromatography (TLC) using chloroform yields a colorless solid (83.5% yield) .

Q. How is the structural configuration of this compound validated?

X-ray crystallography is the gold standard. For similar compounds, single-crystal X-ray diffraction (space group P2₁2₁2₁) confirms absolute stereochemistry and intramolecular interactions. Refinement parameters (e.g., R = 0.048, wR = 0.113) and hydrogen bonding (O–H⋯N, 2.68 Å) stabilize the molecule’s conformation . Spectroscopic methods like IR and mass spectrometry (e.g., NIST data for analogous phenols) complement structural analysis .

Q. What spectroscopic techniques are used to characterize this compound?

  • IR spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–N stretch at ~1250 cm⁻¹).
  • Mass spectrometry (EI) : Confirms molecular weight (e.g., m/z 364.29 for C₂₀H₂₃Cl₂NO) and fragmentation patterns.
  • NMR : ¹H and ¹³C NMR resolve substituent positions and stereochemistry .

Advanced Research Questions

Q. How can asymmetric synthesis be optimized for enantiopure derivatives?

Chiral aminophenols are synthesized using enantiopure starting materials (e.g., (R)-configured amines) and stereoselective reducing agents (NaBH₄ in THF/ethanol). Intramolecular hydrogen bonds (O–H⋯N) and weak C–H⋯π interactions stabilize the preferred (R,R) diastereomer, as shown in X-ray studies . Computational modeling (e.g., DFT) can predict stereochemical outcomes .

Q. What computational methods predict pharmacological activity?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets. For imino-phenol analogs, docking into enzyme active sites (e.g., cytochrome P450) reveals potential inhibitory activity. Parameters like binding energy (ΔG ≤ -7 kcal/mol) and ligand efficiency guide optimization .

Q. How do environmental factors influence compound stability?

Hydrolysis and photodegradation studies under varying pH and UV exposure (per OECD guidelines) assess stability. For example, 4-chloro-2-methylphenol analogs degrade faster in alkaline conditions (t₁/₂ = 24–48 h at pH 10) due to dechlorination .

Q. What role do non-covalent interactions play in crystal packing?

X-ray data reveal intramolecular O–H⋯N hydrogen bonds (2.68 Å) and intermolecular C–H⋯π interactions (3.42 Å) between aromatic rings. These interactions dictate crystal lattice stability and solubility properties .

Methodological Guidance

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) require cross-validation:

  • Repeat experiments under controlled conditions (e.g., anhydrous solvents for NMR).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Re-refine X-ray data with software like SHELXL to check for overfitting .

Q. What are best practices for crystallographic refinement?

  • Collect data at low temperature (e.g., 100 K) to minimize thermal motion.
  • Apply multi-scan absorption corrections (e.g., SADABS).
  • Constrain H-atoms using riding models and validate with Flack parameter (e.g., 0.02 for absolute configuration) .

Q. How to design comparative studies with structural analogs?

Use scaffold-hopping strategies:

  • Replace the 4-ethoxybenzyl group with bulkier (e.g., cyclopentyl) or electron-withdrawing (e.g., nitro) substituents.
  • Compare bioactivity (e.g., IC₅₀ in enzyme assays) and logP values to establish structure-activity relationships (SAR) .

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